molecular formula C14H12O2 B1309450 4-(4-Methylphenoxy)benzaldehyde CAS No. 61343-83-7

4-(4-Methylphenoxy)benzaldehyde

Cat. No. B1309450
CAS RN: 61343-83-7
M. Wt: 212.24 g/mol
InChI Key: CKNIKWIWRIHFSJ-UHFFFAOYSA-N
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Description

“4-(4-Methylphenoxy)benzaldehyde” is an organic compound with the molecular formula C14H12O2 . It has a molecular weight of 212.24 Da .


Synthesis Analysis

While specific synthesis methods for “4-(4-Methylphenoxy)benzaldehyde” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, 3-(4-Methoxyphenoxy)benzaldehyde was used as a building block in the synthesis of tetrahydroisoquinolinones .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenoxy)benzaldehyde” consists of two phenyl rings connected by an ether and an aldehyde group . The compound has a linear formula of H3CC6H4OC6H4CHO .


Physical And Chemical Properties Analysis

“4-(4-Methylphenoxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 363.5±35.0 °C at 760 mmHg, and a flash point of 168.2±19.5 °C . It has a molar refractivity of 64.3±0.3 cm3, and a molar volume of 190.4±3.0 cm3 . The compound also has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .

Scientific Research Applications

Biochemical Modeling

4-Methylphenoxy compounds, closely related to 4-(4-Methylphenoxy)benzaldehyde, have been studied in biochemical models. For example, the oxidation of styrene by horseradish peroxidase in the presence of 4-methylphenol has been examined, providing insights into protein-mediated cooxidation mechanisms (Ortiz de Montellano & Grab, 1987).

Chemosensors for pH

Compounds structurally similar to 4-(4-Methylphenoxy)benzaldehyde have been developed as fluorescent chemosensors for pH. These chemosensors can discriminate between normal cells and cancer cells based on the pH differences, indicating potential applications in medical diagnostics and research (Dhawa et al., 2020).

Organic Chemistry and Synthesis

Studies have shown various applications in organic chemistry, such as the synthesis of complex organic compounds from simple benzaldehyde derivatives. For example, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde demonstrates the versatility of these compounds in synthetic chemistry (Schultz & Antoulinakis, 1996).

Bioproduction and Bioreactors

In biotechnology, related compounds are used in the bioproduction of flavors like benzaldehyde. The optimization of conditions in bioreactors for enhanced bioproduction is a notable application. For example, the use of Pichia pastoris in a two-phase partitioning bioreactor for benzaldehyde production highlights the relevance of these compounds in biotechnological processes (Craig & Daugulis, 2013).

Environmental Microbiology

In environmental microbiology, derivatives of methylphenoxy compounds have been studied for their degradation by denitrifying bacteria. This research sheds light on the microbial metabolism of these compounds and their potential environmental impacts (Rudolphi et al., 2004).

Safety And Hazards

The compound is classified as having acute toxicity (oral), eye irritation, and skin sensitization . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIKWIWRIHFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406272
Record name 4-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)benzaldehyde

CAS RN

61343-83-7
Record name 4-(4-Methylphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61343-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-methylphenol (4.52 g, 40.29 mmol), 4-fluoro-benzaldehyde (5.00 g, 40.29 mmol) and potassium carbonate (6.70 g, 48.35 mmol) in dimethylacetamide (40 mL) was refluxed for 12 h and cooled to room temperature. Water was added and the reaction mixture was extracted with ethyl acetate. The organic extract was washed with brine, dried over sodium sulfate, filtered and concentrated to afford an oil which was chromatographed on silica gel (15% ethyl acetate/hexane) to afford 4-(4'-methylphenoxy)benzaldehyde.
Quantity
4.52 g
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5 g
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6.7 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In an argon atmosphere, 4-fluorobenzaldehyde (0.53 mL, 5.0 mmol) and p-cresol (648 mg, 6.0 mmol) were dissolved in dimethylacetamide (8 mL), and to the solution were added potassium carbonate (828 mg, 6.0 mmol) and cupric oxide (95 mg, 0.50 mmol) and the mixture was heated under reflux for 1.5 hours. The reaction solution was cooled down to room temperature, and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with a 0.5 N aqueous sodium hydroxide solution, water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (6:1 hexane/ethyl acetate) to obtain 4-(4methylphenoxy)benzaldehyde (697 mg, 66%).
Quantity
0.53 mL
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648 mg
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8 mL
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828 mg
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cupric oxide
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95 mg
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (24.1 g) and p-cresol (21 g) in N,N-dimethylformamide (400 ml) was added powdered potassium carbonate (26.8 g) and the reaction mixture was stirred at 150° C. for 7.5 hours. After cooling, the reaction mixture was poured into ice water (1.4 kg). The mixture was extracted with ethyl acetate (1 l), washed with water (1 l×3), brine (1 l), dried over anhydrous magnesium sulfate and concentrated in vacuo to give 4-(4-methylphenoxy)benzaldehyde (40.7 g) as a light yellow oil.
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24.1 g
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21 g
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26.8 g
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400 mL
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ice water
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1.4 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methylphenoxy)benzaldehyde
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4-(4-Methylphenoxy)benzaldehyde

Citations

For This Compound
7
Citations
DT Gryko, D Wyrostek, A Nowak-Krol, K Abramczyk… - …, 2008 - thieme-connect.com
A new and practical process leading to 4-aryloxy-2, 3, 5, 6-tetrafluorobenzaldehydes has been developed. The title skeleton is assembled in a convergent fashion from phenols and …
Number of citations: 8 www.thieme-connect.com
Y Du, F Yao, Y Tuo, M Cai - Journal of Chemical Research, 2017 - journals.sagepub.com
The heterogeneous O-arylation of phenols by nitroarenes was achieved in DMF at 100 C by using an MCM-41-immobilised bidentate nitrogen copper(II) complex [MCM-41-2N-Cu(OAc) …
Number of citations: 1 journals.sagepub.com
M Söderström, C Matt, LR Odell - ACS omega, 2023 - ACS Publications
Herein, a method for thioacetalation using BF 3 SMe 2 is presented. The method allows for convenient and odor-free transformation of aldehydes to methyl-dithioacetals, a simple but …
Number of citations: 5 pubs.acs.org
D Yohannes - 1991 - search.proquest.com
The glycoprotein characteristic of plant cell walls undergoing extensin growth has been shown to contain the crosslinking amino acid isodityrosine. The structure of isodityrosine is an …
Number of citations: 3 search.proquest.com
R Nishizawa, T Nishiyama, K Hisaichi, K Hirai… - Bioorganic & medicinal …, 2010 - Elsevier
Using the previously reported novel spirodiketopiperazine scaffold, the design and synthesis of orally available CCR5 antagonists was undertaken. Compounds possessing a …
Number of citations: 20 www.sciencedirect.com
F Antognoli - 2003 - research-collection.ethz.ch
Aromatische Dialdehyde sind wichtige Ausgangsstoffe für die Herstellung von beispielsweise hochspezialisierten Kunststoffen. Üblicherweise werden diese Dialdehyde grosstechnisch …
Number of citations: 2 www.research-collection.ethz.ch
浅野正義 - 静岡県立大学学位論文, 2015 - u-shizuoka-ken.repo.nii.ac.jp
本論文は, 筆者が取り組んできたスフィンゴシン-1-リン酸 (S1P) をリガンドとする G タンパク質共役型受容体 S1P1 に対する, 免疫調節薬を指向した作動薬の探索研究についてまとめたものである. …
Number of citations: 5 u-shizuoka-ken.repo.nii.ac.jp

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